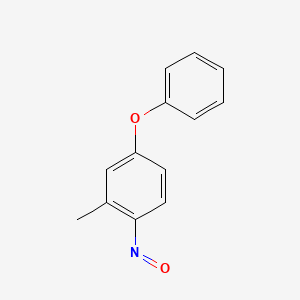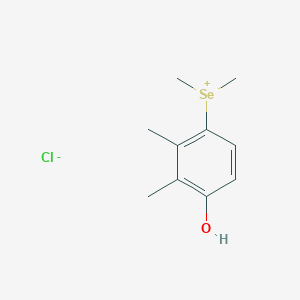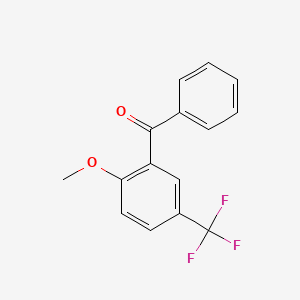![molecular formula C15H16O2 B14479548 2-[3-(4-Hydroxyphenyl)propyl]phenol CAS No. 71809-05-7](/img/structure/B14479548.png)
2-[3-(4-Hydroxyphenyl)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Hydroxyphenyl)propyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxyphenyl)propyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a phenoxide ion. This reaction typically requires strong electron-withdrawing groups on the aromatic ring to facilitate the substitution . Another method involves the Friedel-Crafts alkylation of phenol with a suitable alkyl halide under acidic conditions .
Industrial Production Methods
Industrial production of phenolic compounds often involves the catalytic hydrogenation of aromatic hydrocarbons or the oxidation of cumene to produce phenol, which can then be further modified to obtain the desired compound .
化学反応の分析
Types of Reactions
2-[3-(4-Hydroxyphenyl)propyl]phenol undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like chromic acid.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, making it reactive towards halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
科学的研究の応用
2-[3-(4-Hydroxyphenyl)propyl]phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[3-(4-Hydroxyphenyl)propyl]phenol involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
4-Propylphenol: Similar structure but with a propyl group instead of the hydroxyphenyl group.
Eugenol: Contains a methoxy group and is used in flavorings and perfumes.
Uniqueness
2-[3-(4-Hydroxyphenyl)propyl]phenol is unique due to its dual phenolic structure, which can enhance its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
特性
CAS番号 |
71809-05-7 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
2-[3-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H16O2/c16-14-10-8-12(9-11-14)4-3-6-13-5-1-2-7-15(13)17/h1-2,5,7-11,16-17H,3-4,6H2 |
InChIキー |
BGYNDZDTKYRAPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCCC2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



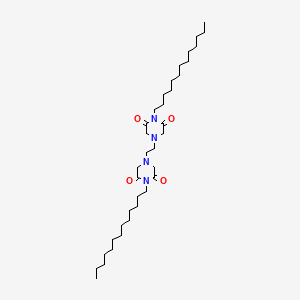
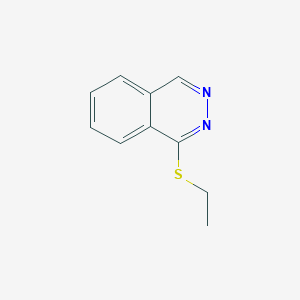
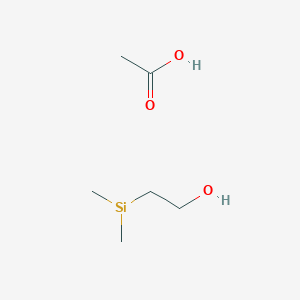
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)
![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
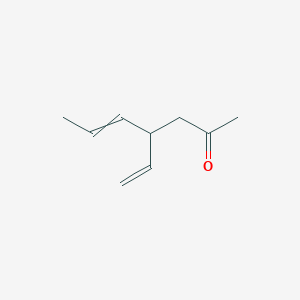

![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
